1,3,4,8-Tetrabromo-dibenzofuran
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Overview
Description
1,3,4,8-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. The molecular formula of this compound is C₁₂H₄Br₄O, and it has a molecular weight of 483.776 g/mol . This compound is characterized by the presence of four bromine atoms attached to the dibenzofuran core, making it a highly brominated compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,8-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is optimized to minimize the formation of by-products and to ensure efficient use of bromine.
Chemical Reactions Analysis
Types of Reactions
1,3,4,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various dibenzofuran derivatives with different functional groups or oxidation states, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,4,8-Tetrabromo-dibenzofuran has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other brominated organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,4,8-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetrabromo-dibenzofuran: Another brominated dibenzofuran derivative with bromine atoms at different positions.
1,3,7,8-Tetrabromo-dibenzofuran: Similar to 1,3,4,8-Tetrabromo-dibenzofuran but with bromine atoms at positions 1, 3, 7, and 8
Uniqueness
This compound is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atoms can affect the compound’s ability to interact with other molecules and its overall stability.
Properties
CAS No. |
617707-74-1 |
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Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,3,4,8-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-1-2-9-6(3-5)10-7(14)4-8(15)11(16)12(10)17-9/h1-4H |
InChI Key |
FMNSNHJKQJFIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C(=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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